
1-(6-chloropyridazin-3-yl)-N-(3,4-dipropoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide
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Description
1-(6-chloropyridazin-3-yl)-N-(3,4-dipropoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C21H21ClF3N5O3 and its molecular weight is 483.88. The purity is usually 95%.
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Biological Activity
1-(6-chloropyridazin-3-yl)-N-(3,4-dipropoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a chloropyridazine moiety and a trifluoromethyl group. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Molecular Formula : C₁₈H₁₈ClF₃N₄O
- Molecular Weight : 483.9 g/mol
- CAS Number : 1171031-60-9
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various disease processes. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.
Table 1: Antimicrobial Activity of Related Pyrazole Derivatives
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | MRSA | 8 µg/mL |
N-(trifluoromethyl)phenyl substituted pyrazoles | E. coli | 16 µg/mL |
Pyrazole derivatives from thiazoles | Staphylococcus aureus | 4 µg/mL |
Case Studies
- Study on Antibacterial Efficacy : In a comparative study, the compound was tested alongside standard antibiotics like vancomycin. Results indicated that it could effectively disrupt biofilm formation in MRSA strains, outperforming vancomycin in certain assays .
- In Vitro Toxicity Assessment : A selectivity factor greater than 20 was observed in human embryonic kidney cells, indicating low toxicity while retaining antimicrobial efficacy .
- Mechanistic Insights : Investigations into the mode of action revealed that the compound inhibits macromolecular synthesis in bacteria, suggesting a broad-spectrum antibacterial mechanism that may target multiple cellular processes .
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Studies suggest favorable absorption characteristics due to the presence of the dipropoxyphenyl group, which may enhance solubility and bioavailability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
The compound is synthesized via cross-coupling reactions. A typical protocol involves:
- Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ (2–5 mol%) as a catalyst, K₃PO₄ as a base, and a DMF/H₂O (4:1 v/v) solvent system at 80–100°C for 12–24 hours.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.
- Yield optimization : Excess boronic acid (1.2–1.5 eq) improves yields to 75–85%. Side products (e.g., dehalogenated intermediates) are minimized by degassing solvents .
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
- ¹H/¹³C NMR : Assign peaks for pyridazine (δ 7.8–8.2 ppm), trifluoromethyl (δ -60 ppm in ¹⁹F NMR), and dipropoxyphenyl (δ 1.0–1.5 ppm for CH₃) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- IR spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and pyridazine ring vibrations (~1550 cm⁻¹) .
Q. What are the preliminary steps for evaluating biological activity in vitro?
- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) due to pyridazine and pyrazole motifs.
- Assay design : Use fluorescence polarization (FP) or FRET-based enzymatic assays at 10 µM–100 nM concentrations.
- Controls : Include staurosporine (broad kinase inhibitor) and vehicle (DMSO <0.1%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
- Substituent variation : Modify the 3,4-dipropoxyphenyl group (e.g., replace propoxy with ethoxy or cyclopropylmethoxy) to alter steric bulk and logP.
- Trifluoromethyl replacement : Test -CF₃ vs. -Cl or -CN at the pyrazole C5 position.
- Parallel synthesis : Use automated liquid handlers to generate 20–50 analogs. Evaluate IC₅₀ shifts in kinase panels to identify selectivity drivers .
Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy?
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability (F%) in rodent models.
- Metabolite identification : Use LC-MS/MS to detect hepatic oxidation (e.g., propoxy → hydroxypropoxy).
- Formulation adjustments : Nanoemulsions (e.g., PEGylated liposomes) improve solubility if logP >4 .
Q. What computational methods predict binding modes with novel targets?
- Molecular docking : Use AutoDock Vina with homology models of understudied kinases (e.g., PIM1).
- Molecular dynamics (MD) : Simulate ligand-protein interactions for 100 ns to assess binding stability.
- QSAR modeling : Correlate Hammett σ values of substituents with IC₅₀ data .
Q. How can low solubility in aqueous buffers be mitigated during biological testing?
- Co-solvent systems : Use DMSO (≤1% final concentration) with cyclodextrins (e.g., HP-β-CD) to maintain solubility.
- Pro-drug strategies : Introduce phosphate esters at the pyridazine N1 position, cleaved in vivo by phosphatases .
Q. Data Contradiction Analysis
Q. Why do IC₅₀ values vary across studies for the same target?
- Assay conditions : Compare buffer pH (e.g., 7.4 vs. 6.8 mimics tumor microenvironments).
- Enzyme sources : Recombinant vs. native kinases may have cofactor differences.
- Purity verification : Confirm compound integrity via HPLC (retention time ±0.2 min) and ¹H NMR (integration ratios) .
Q. Methodological Resources
- Synthetic protocols : and detail Pd-catalyzed couplings and purification workflows.
- Safety protocols : outlines PPE requirements for handling chlorinated intermediates.
- Training frameworks : emphasizes iterative experimental design for pharmacokinetic studies.
Properties
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-(3,4-dipropoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF3N5O3/c1-3-9-32-15-6-5-13(11-16(15)33-10-4-2)27-20(31)14-12-26-30(19(14)21(23,24)25)18-8-7-17(22)28-29-18/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYUNGVFGGYPCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)NC(=O)C2=C(N(N=C2)C3=NN=C(C=C3)Cl)C(F)(F)F)OCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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